5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-
Description
Introduction to 5H-3,5a-Epoxynaphth[2,1-c]oxepin, Dodecahydro-3,8,8,11a-tetramethyl-
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- , reflects its intricate polycyclic architecture. Breaking down the nomenclature:
- 5H : Denotes the position of hydrogen atoms in the oxepin ring.
- 3,5a-Epoxy : Indicates an epoxide group bridging carbons 3 and 5a.
- Naphth[2,1-c]oxepin : Describes a fused bicyclic system where a naphthalene moiety (positions 2,1) merges with an oxepin ring (a seven-membered oxygen-containing heterocycle).
- Dodecahydro : Signifies twelve hydrogen atoms added to saturate the structure, excluding the epoxide ring.
- 3,8,8,11a-tetramethyl : Specifies methyl substituents at positions 3, 8 (two), and 11a.
The stereochemical descriptor [3S-(3α,5aα,7aα,11aβ,11bα)]- further clarifies the spatial arrangement of substituents, critical for distinguishing stereoisomers. Synonyms include Amberketal, Ketamber, and DTXSID3041538, reflecting its applications in fragrance chemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{30}\text{O}_2 $$ |
| Molecular Weight | 278.43 g/mol |
| IUPAC Name | 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- |
| CAS Registry Number | 57345-19-4 |
Historical Discovery and Initial Characterization
The compound was first synthesized in the early 21st century through oxidative degradation of sclareol , a labdane diterpenoid isolated from Salvia sclarea. A landmark 2007 study detailed a four-step synthesis starting from sclareol, involving:
- Ruthenium tetroxide-mediated oxidation to generate a ketoacetate intermediate.
- Regioselective elimination to form a key exocyclic double bond.
- Epoxidation and cyclization under controlled conditions to yield the final product.
Initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy, which resolved the compound’s stereochemistry, and mass spectrometry (MS) to confirm its molecular weight. Infrared (IR) spectroscopy identified the epoxide’s C-O-C stretching vibration at ~1250 cm⁻¹.
Position Within Oxepin and Epoxide Chemical Families
The compound belongs to two distinct chemical families: oxepins and epoxides .
Oxepins
Oxepins are seven-membered heterocycles containing one oxygen atom. Unlike simpler oxepins (e.g., oxepine, $$ \text{C}6\text{H}6\text{O} $$), which exist in equilibrium with benzene oxide, this compound features a fused naphtho-oxepin system. The saturation of peripheral rings (dodecahydro) enhances stability, while the methyl groups introduce steric effects that influence reactivity.
Epoxides
Epoxides, characterized by a three-membered cyclic ether, are highly reactive due to ring strain. In this compound, the 3,5a-epoxide group participates in selective ring-opening reactions, a trait exploited in synthetic modifications. Unlike small epoxides (e.g., ethylene oxide), its polycyclic structure mitigates reactivity, making it suitable for applications requiring controlled chemical behavior.
Table 2: Comparative Analysis of Related Structures
This structural duality positions the compound as a bridge between small-molecule epoxides and complex polycyclic ethers, offering unique opportunities for studying ring-strain effects and stereoelectronic interactions.
Properties
IUPAC Name |
5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNCACYNYORRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041538 | |
| Record name | 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57345-19-4 | |
| Record name | Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57345-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-3,5a-Epoxynaphth(2,1-c)oxepin, dodecahydro-3,8,8,11a-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057345194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Starting Materials and Precursors
- The primary natural precursor is manool , a diterpene extracted from Halocarpus biformis (pink pine) native to New Zealand.
- Manool serves as the substrate for subsequent epoxidation and oxidative transformations.
Stepwise Preparation Process
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Epoxidation | Peracid (e.g., m-CPBA), controlled temperature | Formation of the epoxide ring on the diterpene backbone |
| 2 | Oxidative degradation | Oxidants such as KMnO4 or chromic acid | Cleavage of allylic alcohol side chain to yield ketone |
| 3 | Intramolecular acetalization | Acid catalyst, mild heating | Cyclization forming the oxepin ring via ketal formation |
| 4 | Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) | Isolation of pure target compound |
This sequence ensures the formation of the characteristic epoxynaphthoxepin fused ring system with four methyl substitutions at defined stereocenters.
Reaction Parameters
- Temperature: Typically maintained between 25–30°C during epoxidation and cyclization to avoid side reactions.
- pH: Controlled near neutral (6.5–7.5) during enzymatic or microbial steps if applied.
- Catalysts: Acid catalysts for acetalization; palladium catalysts for hydrogenation if reduction steps are included.
- Pressure: Ambient to slightly elevated pressures for hydrogenation or oxidation reactions.
Alternative Preparation Approaches
Microbial Fermentation and Biotransformation
- Recombinant Escherichia coli strains engineered for terpene cyclization can be used to biosynthesize intermediates.
- Microbial epoxidation and oxidative cleavage under controlled fermentation conditions (pH 6.5–7.5, 25–30°C) produce reactive intermediates.
- This biotechnological approach offers stereoselectivity and environmental benefits over purely chemical synthesis.
Industrial Production Techniques
- Large-scale chemical reactors with continuous flow chemistry enhance efficiency and scalability.
- Advanced purification techniques such as preparative chromatography and crystallization ensure high purity (>95%).
- Process optimization includes catalyst recycling and solvent recovery to reduce costs and environmental impact.
Analytical Characterization During Preparation
| Technique | Purpose | Key Observations |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment | Confirm >95% purity, identify side products |
| Nuclear Magnetic Resonance (NMR) (1H, 13C) | Structural verification | Assign protons and carbons, confirm epoxide signals (δ 3.2–4.5 ppm) |
| Infrared Spectroscopy (IR) | Functional group identification | C-O-C stretch at 1050–1250 cm⁻¹, methyl vibrations at 2850–2960 cm⁻¹ |
| X-ray Crystallography | Stereochemical configuration | Resolve stereochemistry of epoxide and methyl groups |
Advanced isotopic labeling (e.g., 13C-glucose) can be employed to trace biosynthetic pathways in microbial synthesis.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Steps | Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chemical Synthesis | Manool | Epoxidation, oxidation, cyclization | 25–30°C, acid catalysis | Lab to industrial | Well-established, high purity | Multi-step, requires harsh reagents |
| Microbial Fermentation | Terpene precursors | Enzymatic cyclization, epoxidation | pH 6.5–7.5, 25–30°C fermentation | Lab scale | Stereoselective, environmentally friendly | Scale-up complexity |
| Industrial Continuous Flow | Manool or synthetic intermediates | Continuous oxidation, cyclization | Controlled temperature, flow reactors | Industrial | High efficiency, scalable | Requires specialized equipment |
Research Findings and Notes
- The epoxidation step is critical for regio- and stereoselectivity, impacting the final compound’s bioactivity and stability.
- Oxidative degradation must be carefully controlled to avoid over-oxidation or ring cleavage.
- Intramolecular acetalization forms the oxepin ring, a key structural feature contributing to the compound’s chemical properties.
- The compound’s stability in non-aggressive media and its amber, woody musk odor make it valuable in fragrance industries as well.
- Safety considerations include handling under appropriate precautions due to potential irritancy (GHS07 warning, H315, H413 hazard statements).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- may be used to study enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may be exploited to create novel therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Labdane Diterpenoids: These compounds share a similar diterpenoid structure but may have different functional groups and biological activities.
Naphtho[2,1-c]oxepines: These compounds have a similar fused ring system but differ in their substitution patterns and oxidation states.
Uniqueness: 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- is unique due to its specific substitution pattern and the presence of the epoxide and tetrahydro groups, which contribute to its chemical stability and reactivity.
Q & A
Basic: What are the recommended methodologies for synthesizing 5H-3,5a-epoxynaphth[2,1-c]oxepin in a laboratory setting?
Answer:
The compound is synthesized via microbial fermentation using recombinant E. coli strains engineered for terpene cyclization. Key steps include:
- Oxidative cleavage of precursor molecules (e.g., labdane diterpenes) to generate reactive intermediates.
- Epoxidation and cyclization under controlled pH (6.5–7.5) and temperature (25–30°C) to form the oxepin ring .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxidized product.
Methodological validation should include GC-MS to confirm purity (>95%) and NMR for structural verification .
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
Use a multi-spectroscopic approach :
- X-ray crystallography to resolve the stereochemistry of the epoxide and tetramethyl groups.
- 1H/13C NMR to assign protons and carbons, focusing on the oxepin ring’s deshielded signals (δ 3.2–4.5 ppm for epoxide protons) .
- IR spectroscopy to identify the C-O-C stretch (1050–1250 cm⁻¹) and methyl group vibrations (2850–2960 cm⁻¹).
Advanced isotopic labeling (e.g., 13C-glucose in fermentation media) can track biosynthetic pathways .
Advanced: How can experimental conditions be optimized to maximize yield during synthesis?
Answer:
Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate critical parameters:
- Variables : pH (6.0–8.0), temperature (20–40°C), aeration rate (0.5–1.5 vvm), and precursor concentration.
- Response surface methodology (RSM) identifies optimal conditions. For example, higher aeration rates improve oxidative cleavage efficiency but may reduce cyclization stability .
- Validate predictions with batch fermentation trials and monitor via HPLC .
Advanced: How should researchers address contradictions in reported thermochemical data (e.g., formation enthalpies)?
Answer:
Discrepancies in ΔfH values (e.g., ±10 kJ/mol across studies) arise from:
- Theoretical approximations (e.g., DFT vs. CCSD(T) methods).
- Experimental variability in calorimetry (e.g., bomb calorimetry vs. combustion analysis).
Resolution strategies : - Cross-validate data using high-level ab initio calculations (e.g., G4 theory) paired with microscale combustion calorimetry .
- Benchmark against structurally analogous epoxides (e.g., norbornene derivatives) .
Advanced: What computational approaches are suitable for predicting the compound’s stability under varying conditions?
Answer:
- Molecular dynamics (MD) simulations (force fields: OPLS-AA) to model degradation pathways (e.g., acid-catalyzed epoxide ring-opening).
- Density Functional Theory (DFT) to calculate activation energies for hydrolysis (B3LYP/6-31G* level).
- AI-driven tools (e.g., COMSOL Multiphysics) for simulating oxidative stability in cosmetic matrices .
Validate predictions with accelerated aging studies (40°C/75% RH for 6 months) and LC-MS degradation profiling .
Advanced: What methodologies elucidate the compound’s role in fragrance chemistry?
Answer:
- Structure-odor relationship (SOR) studies : Compare vapor pressure (via thermogravimetric analysis) and olfactory thresholds (GC-olfactometry).
- Molecular docking with olfactory receptor OR5AN1 to assess binding affinity (AutoDock Vina) .
- Sensory analysis panels (ISO 8586) to quantify amber-like odor intensity relative to ambraketal analogs .
Advanced: How can researchers resolve discrepancies in spectroscopic data across studies?
Answer:
- Hybrid NMR techniques : Use HSQC-TOCSY to resolve overlapping signals in crowded spectral regions (e.g., methyl groups at δ 0.8–1.2 ppm).
- Dynamic NMR (DNMR) to study conformational exchange in the oxepin ring (e.g., variable-temperature 1H NMR at 300–500 MHz) .
- Collaborative data sharing via platforms like PubChem to cross-reference spectral libraries .
Advanced: What are the recommended protocols for studying environmental degradation pathways?
Answer:
- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze via LC-QTOF-MS for hydroxylated byproducts .
- Biodegradation assays : Use OECD 301F (modified Sturm test) with Pseudomonas putida to assess microbial breakdown .
- Ecotoxicology : Measure LC50 in Daphnia magna to evaluate aquatic toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
